molecular formula C20H21FN4O2S B2491358 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 897465-05-3

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No. B2491358
CAS RN: 897465-05-3
M. Wt: 400.47
InChI Key: LFFIPBAXDJZRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" belongs to a class of fused heterocyclic substances that have significant roles in chemical fields and are core fragments of various drug molecules. The interest in these compounds lies in their unique structural features, which contribute to diverse biological and chemical properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves coupling reactions and optimization based on virtual screening. For instance, derivatives of imidazo[1,2-a]pyridine were synthesized through coupling reactions involving specific reagents and conditions to achieve the desired structural features (Chen et al., 2021). Similar strategies can be applied to synthesize the compound of interest, focusing on the assembly of the imidazo[2,1-b]thiazol ring system and subsequent modifications.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through various spectroscopic and analytical techniques, including NMR, FT-IR, and X-ray diffraction. These studies provide insights into the compound's geometry, bonding, and overall structure, which are crucial for understanding its reactivity and properties. For example, single-crystal X-ray diffraction has been used to detail the structure of similar compounds, demonstrating key features such as hydrogen bonding and π–π stacking interactions (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with specific targets or the participation in catalytic cycles. For instance, similar compounds have been explored for their cytotoxic activity against human cancer cell lines, indicating potential bioactive properties that could be influenced by their chemical structure (Ding et al., 2012).

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Compounds related to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide have been studied for their potential in cancer treatment. For example, Ding et al. (2012) synthesized novel compounds bearing imidazo[2,1-b]thiazole scaffolds, finding that certain derivatives showed potential as inhibitors against human cancer cell lines like HepG2 and MDA-MB-231 (Ding et al., 2012). Abdel‐Maksoud et al. (2019) developed imidazo[2,1-b]thiazole derivatives with cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) investigated compounds with an imidazo[2,1-b]thiazole moiety for antimicrobial activities, revealing that some derivatives exhibited promising antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010). In 2016, Abhale et al. studied similar derivatives for antitubercular activity, finding that certain substitutions improved antitubercular effects (Abhale et al., 2016).

Potential as Anti-inflammatory Agents

Research in 2022 explored imidazo[2,1-b][1,3]thiazine derivatives modified with pyridinyloxyl moiety as potential anti-inflammatory agents, identifying promising compounds for further research (Biointerface Research in Applied Chemistry, 2022).

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c21-15-6-4-14(5-7-15)17-12-25-16(13-28-20(25)23-17)11-18(26)22-8-2-10-24-9-1-3-19(24)27/h4-7,12-13H,1-3,8-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIPBAXDJZRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.